molecular formula C14H19NO4 B14896922 Methyl 2-(2-(2-amino-3-methylbenzyl)-1,3-dioxolan-2-yl)acetate

Methyl 2-(2-(2-amino-3-methylbenzyl)-1,3-dioxolan-2-yl)acetate

Cat. No.: B14896922
M. Wt: 265.30 g/mol
InChI Key: HISLENINNXXVQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2-(2-amino-3-methylbenzyl)-1,3-dioxolan-2-yl)acetate is an organic compound that features a complex structure with a dioxolane ring and an amino group attached to a benzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-(2-amino-3-methylbenzyl)-1,3-dioxolan-2-yl)acetate typically involves the following steps:

    Formation of the Dioxolane Ring: This can be achieved by reacting a diol with an aldehyde or ketone in the presence of an acid catalyst.

    Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(2-amino-3-methylbenzyl)-1,3-dioxolan-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenated compounds and strong bases like sodium hydride are often employed.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Methyl 2-(2-(2-amino-3-methylbenzyl)-1,3-dioxolan-2-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2-(2-amino-3-methylbenzyl)-1,3-dioxolan-2-yl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The dioxolane ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-methylbenzyl alcohol
  • Methyl 3-amino-2-methylbenzoate
  • 2-Amino-3-methylbenzyl acetate

Uniqueness

Methyl 2-(2-(2-amino-3-methylbenzyl)-1,3-dioxolan-2-yl)acetate is unique due to its combination of a dioxolane ring and an amino group attached to a benzyl moiety. This structure provides distinct chemical properties and potential biological activities that are not found in simpler analogs.

Properties

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

methyl 2-[2-[(2-amino-3-methylphenyl)methyl]-1,3-dioxolan-2-yl]acetate

InChI

InChI=1S/C14H19NO4/c1-10-4-3-5-11(13(10)15)8-14(9-12(16)17-2)18-6-7-19-14/h3-5H,6-9,15H2,1-2H3

InChI Key

HISLENINNXXVQT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CC2(OCCO2)CC(=O)OC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.